1H-pyrazolo[3,4-d]pyrimidin-6-amine

Chemical Biology Nucleic Acid Probes Fluorescence Spectroscopy

Medicinal chemists initiating kinase inhibitor SAR campaigns require the validated, unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-6-amine core-not a 4-amino isomer or simple purine analog, which present fundamentally different hinge-region hydrogen-bonding geometries that invalidate downstream SAR. This rigid, planar adenine isostere (MW 135.13) directly engages the kinase hinge via its 6-NH₂ group, enabling rational diversification toward selective CDK2, JAK3, TBK1, and dual A₂A/A₁ adenosine receptor antagonists. • Validated scaffold: >95% quenched fluorescence in DNA probes vs. 2-aminopurine, enabling low-background single-molecule studies. • Documented potency: Derivatives achieve nanomolar inhibition across multiple kinase families. • Supply reliability: High-purity (≥95%) solid, stored at 2-8°C under inert gas; shipped ambient with blue ice option.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 287177-82-6
Cat. No. B1591788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS287177-82-6
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC(=N1)N
InChIInChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10)
InChIKeySMXRCJBCWRHDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-d]pyrimidin-6-amine: Core Kinase Scaffold


1H-Pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 287177-82-6) is a heterobicyclic compound that serves as the unsubstituted core scaffold for a prolific class of kinase inhibitors and chemical probes. This compound, also known as 6-amino-1H-pyrazolo[3,4-d]pyrimidine, has a molecular weight of 135.13 g/mol and the molecular formula C5H5N5 [1]. It is a planar, rigid structure that mimics the adenine moiety of ATP, allowing it to bind within the ATP-binding pocket of numerous kinases. The 6-amino group is a key functional handle that facilitates hydrogen bonding within the kinase hinge region, a feature that distinguishes it from other purine isosteres like the 4-amino isomer [2]. Its unsubstituted nature provides a versatile starting point for the rational design and synthesis of targeted inhibitors against a wide array of kinases, including but not limited to CDK2, JAK3, and adenosine receptors, making it a cornerstone scaffold in medicinal chemistry [REFS-2, REFS-3].

1H-Pyrazolo[3,4-d]pyrimidin-6-amine: Irreplaceable Scaffold


Substituting 1H-pyrazolo[3,4-d]pyrimidin-6-amine with a seemingly similar analog, such as the 4-amino isomer or a simple purine, is scientifically invalid due to fundamental differences in hydrogen bonding geometry and target engagement. The 6-amino group on the pyrimidine ring of this scaffold is positioned to make critical hinge-region contacts with the backbone of kinases like CDK2 and JAK3, a binding mode that is sterically and electronically distinct from the 4-amino isomer [REFS-1, REFS-2]. Furthermore, the 1H-pyrazolo[3,4-d]pyrimidine core itself is a recognized purine isostere with a different nitrogen placement compared to adenine, which confers a unique pattern of kinase selectivity and physicochemical properties that are not replicated by simpler adenine analogs [1]. Procurement of the correct unsubstituted core is therefore essential for initiating any structure-activity relationship (SAR) study based on this established pharmacophore, as using an incorrect isomer or analog would lead to a fundamentally different starting point, invalidating downstream SAR and medicinal chemistry efforts.

1H-Pyrazolo[3,4-d]pyrimidin-6-amine vs. Closest Analogs


Fluorescence Quenching in DNA Probes

When incorporated into oligonucleotides, the nucleoside of 1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits drastically different fluorescent properties compared to the nucleoside of its close analog, purin-2-amine (2-aminopurine). This difference is critical for applications where background fluorescence must be minimized [1].

Chemical Biology Nucleic Acid Probes Fluorescence Spectroscopy

Dual A2A/A1 Adenosine Receptor Antagonism

The 1H-pyrazolo[3,4-d]pyrimidin-6-amine core is a privileged scaffold for developing potent dual A2A/A1 adenosine receptor antagonists. A specific derivative, compound 11o, demonstrates the scaffold's potential, with binding affinities and antagonistic activities that are superior to the single-target reference compound istradefylline (an A2A antagonist) and provide a distinct dual pharmacology [1].

Medicinal Chemistry Parkinson's Disease GPCR Antagonists

Selective JAK3 Inhibition via Cysteine Targeting

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold have been specifically designed to target a unique cysteine residue (Cys909) in the active site of Janus kinase 3 (JAK3). This structural feature confers high selectivity over other JAK family members (JAK1, JAK2, TYK2) which lack this cysteine, a differentiation not achievable with pan-JAK inhibitors [1].

Kinase Inhibitors Immunology Rheumatoid Arthritis

1H-Pyrazolo[3,4-d]pyrimidin-6-amine Key Applications


Dual A2A/A1 Antagonists for CNS Disorders

As demonstrated by derivative 11o, the 1H-pyrazolo[3,4-d]pyrimidin-6-amine core is an ideal starting point for synthesizing dual adenosine receptor antagonists with nanomolar potency. This scaffold enables the exploration of novel therapeutic agents for Parkinson's disease and other neurological conditions where modulation of both A2A and A1 receptors is hypothesized to be beneficial. Procuring this core allows for the systematic diversification of substitution patterns to optimize dual pharmacology and CNS penetration, a well-documented and productive SAR campaign [4].

Selective JAK3 Inhibitors for Autoimmune Diseases

The unique ability of this scaffold's derivatives to selectively target JAK3 by engaging the non-catalytic Cys909 residue makes it a critical starting material for developing next-generation JAK3 inhibitors. This application scenario directly addresses the clinical need for safer immunomodulatory drugs with reduced side effects associated with JAK2 inhibition. The unsubstituted core is essential for building libraries of compounds to optimize potency, selectivity, and pharmacokinetic properties for treating conditions like rheumatoid arthritis [4].

Dark Fluorescent Probes for Nucleic Acid Research

For chemical biologists studying DNA structure and dynamics, the 1H-pyrazolo[3,4-d]pyrimidin-6-amine nucleoside provides a valuable alternative to 2-aminopurine. Its >95% quenched fluorescence in DNA allows it to be used as a structural probe without contributing to background signal, which is particularly advantageous in techniques such as thermal melting analysis (for measuring duplex stability) or in single-molecule fluorescence experiments where low background is critical. This evidence-based application offers a clear advantage over the use of standard fluorescent adenine analogs [4].

Kinase Inhibitor Library & Fragment-Based Discovery

Given the core's demonstrated ability to potently inhibit diverse kinases (CDK2, JAK3, TBK1, etc.) upon appropriate substitution, it serves as a premier scaffold for generating targeted kinase inhibitor libraries. Its commercial availability as a high-purity, unsubstituted core is essential for fragment-based screening, virtual screening campaigns, and subsequent medicinal chemistry optimization programs aimed at identifying novel hits against therapeutically relevant kinases. The extensive patent and literature precedence for this scaffold's utility in kinase inhibition validates its inclusion in any focused kinase library [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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